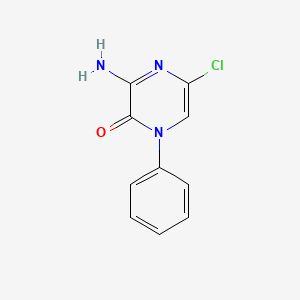

3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one

Description

Overview of Pyrazinone Heterocycles in Contemporary Chemical Research

Pyrazinones, specifically 2(1H)-pyrazinones, are six-membered heterocyclic motifs that are integral to a wide array of natural products and synthetic molecules. achemblock.com They are found in substances isolated from various natural sources, including fungi, bacteria, and marine sponges. achemblock.comscielo.org.za The pyrazinone scaffold is a key building block in numerous drug design and medicinal chemistry programs due to the broad spectrum of biological activities exhibited by its derivatives. achemblock.com

Contemporary research has highlighted the importance of the pyrazinone core in the development of therapeutic agents. rsc.org For instance, Favipiravir, a pyrazine (B50134) derivative, is an approved antiviral drug. achemblock.comrsc.org Furthermore, synthetic pyrazinone derivatives have been investigated as potent inhibitors of various enzymes, showing potential in treating a range of diseases. achemblock.com The biological activities associated with the pyrazinone scaffold are extensive, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This wide-ranging bioactivity has cemented the pyrazinone ring system as a "privileged scaffold" in medicinal chemistry, continually prompting chemists to explore its synthetic derivatization to discover new lead compounds.

Structural Characteristics and Nomenclature of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one

The structure of this compound is defined by a central pyrazinone ring with specific substitutions that impart distinct chemical properties. A detailed examination of its nomenclature provides a systematic understanding of its molecular architecture.

The systematic IUPAC name, this compound, can be deconstructed as follows:

Pyrazin-2(1H)-one : This forms the base name of the heterocyclic core. "Pyrazine" indicates a six-membered ring containing two nitrogen atoms at positions 1 and 4. The "-2-one" suffix signifies a ketone group at the second position of the ring. The "(1H)" notation specifies that the nitrogen atom at position 1 is bonded to a hydrogen atom or, in this case, a substituent, and is a saturated center.

Substituents : The prefixes denote the functional groups attached to the pyrazinone ring and their respective locations, which are numbered starting from one of the nitrogen atoms.

3-Amino : An amino group (-NH₂) is attached to carbon atom 3 of the ring.

5-chloro : A chlorine atom (-Cl) is attached to carbon atom 5.

1-phenyl : A phenyl group (-C₆H₅) is attached to the nitrogen atom at position 1, displacing the hydrogen indicated in the parent name.

The combination of an aromatic phenyl group, a nucleophilic amino group, and an electrophilic chloro-substituted carbon creates a molecule with multiple reactive sites, making it a versatile intermediate in organic synthesis.

Physicochemical Properties of this compound

While specific experimental data for this exact compound is not widely available in public databases, computational methods can provide estimated properties.

| Property | Value (Predicted) |

| Molecular Formula | C₁₀H₈ClN₃O |

| Molecular Weight | 221.64 g/mol |

| LogP | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: The values in this table are computationally predicted and may differ from experimental values.

Research Rationale and Scope of Investigation within Pyrazinone Chemistry

The scientific interest in this compound stems from its identity as a multi-functionalized heterocyclic compound, which makes it a valuable scaffold for chemical exploration. The rationale for its investigation can be understood by considering the individual and combined contributions of its structural components.

The pyrazinone core itself is a well-established pharmacophore, known to interact with various biological targets. The specific substituents on the 3-, 5-, and 1-positions are strategically placed to modulate the electronic properties, steric profile, and potential for intermolecular interactions of the molecule.

The 3-Amino Group : This group is a key functional handle. It can act as a hydrogen bond donor, which is crucial for molecular recognition at a biological target's active site. Furthermore, the amino group serves as a versatile synthetic anchor for the introduction of diverse substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The 5-Chloro Group : The chlorine atom significantly influences the electronic nature of the pyrazinone ring. As an electron-withdrawing group, it can affect the reactivity of the entire system. Moreover, the carbon-chlorine bond can serve as a reactive site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the introduction of further chemical diversity.

The 1-Phenyl Group : The presence of a phenyl ring at the N-1 position adds significant steric bulk and lipophilicity, which can influence the compound's solubility, membrane permeability, and potential for pi-stacking interactions with aromatic residues in biological targets.

The scope of investigation for a compound like this compound typically involves its use as a versatile building block. Researchers may utilize this compound to synthesize more complex molecules with potential applications in drug discovery, particularly in the search for new kinase inhibitors, anticancer agents, or antimicrobial compounds, areas where substituted nitrogen heterocycles have historically shown great promise.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-amino-5-chloro-1-phenylpyrazin-2-one |

InChI |

InChI=1S/C10H8ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |

InChI Key |

DMOVLBFEKODGNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C(C2=O)N)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis of 3 Amino 5 Chloro 1 Phenylpyrazin 2 1h One

Disconnection Strategies for the Pyrazin-2(1H)-one Core

The construction of the fundamental pyrazin-2(1H)-one ring system can be approached through various retrosynthetic disconnections, leading to more readily available acyclic or simpler cyclic precursors.

One of the most prominent methods involves the disconnection of the N1-C6 and N4-C5 bonds, leading to an α-amino acid amide and a 1,2-dicarbonyl compound. nih.gov This approach, known as the method of Jones and Karmas and Spoerri, is a powerful one-pot condensation reaction. nih.gov The general retrosynthetic scheme for this strategy is depicted below:

| Target | Disconnection | Precursors |

| Pyrazin-2(1H)-one | N1-C6 and N4-C5 bonds | α-Amino acid amide + 1,2-Dicarbonyl compound |

Another effective strategy for the synthesis of the pyrazin-2(1H)-one core begins with a diketopiperazine (2,5-piperazinedione). nih.gov Diketopiperazines, which can be easily prepared from the dehydration of amino acids, serve as valuable precursors. nih.govrsc.org The retrosynthetic disconnection involves the conceptual cleavage of the pyrazinone ring back to the diketopiperazine. In the forward synthesis, the diketopiperazine is often converted into a chloropyrazine by treatment with an agent like phosphoryl chloride, which is then hydrolyzed to the pyrazinone. nih.govsemanticscholar.org

A third disconnection strategy breaks the pyrazinone core down into an α-amino ketone or aldehyde and an α-haloacetyl halide. rsc.org In the synthetic direction, these two fragments are condensed, and the resulting intermediate is treated with a nitrogen source, such as ammonia (B1221849), to facilitate ring closure and subsequent oxidation to the pyrazinone. rsc.org

Strategic Considerations for the Introduction of 3-Amino, 5-Chloro, and 1-Phenyl Substituents

The synthesis of the specifically substituted 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one requires careful strategic planning regarding the timing and methodology of introducing each functional group. A common and effective approach involves the use of a di-halogenated pyrazinone as a key intermediate, allowing for sequential and regioselective functionalization.

A plausible retrosynthetic pathway for the target molecule is outlined below:

| Intermediate | Disconnection | Precursors/Reagents |

| This compound | C3-N bond | 3,5-Dichloro-1-phenylpyrazin-2(1H)-one + Ammonia |

| 3,5-Dichloro-1-phenylpyrazin-2(1H)-one | N1-Phenyl bond | 3,5-Dichloropyrazin-2(1H)-one + Phenylboronic acid (or similar) |

| 3,5-Dichloropyrazin-2(1H)-one | Ring formation | Acyclic precursors |

In the forward synthesis, a key intermediate would be a 3,5-dihalopyrazin-2(1H)-one. For the target molecule, a 3,5-dichloro-1-phenylpyrazin-2(1H)-one is a logical precursor. The introduction of the 3-amino group can be achieved via nucleophilic aromatic substitution. Research has shown that in 3,5-dichloro-2(1H)-pyrazinones, the chlorine atom at the 3-position is more susceptible to nucleophilic attack. nih.gov For instance, the synthesis of 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone is accomplished by treating 3,5-dichloro-1-methyl-2(1H)-pyrazinone with ammonia. prepchem.com This suggests that a similar selective amination at the C3 position of 3,5-dichloro-1-phenylpyrazin-2(1H)-one is a viable strategy.

The introduction of the 1-phenyl substituent can be approached in two primary ways. One method is to incorporate the phenyl group at an early stage of the synthesis, for example, by using an N-phenylated acyclic precursor in the initial ring-forming reaction. Alternatively, the phenyl group can be introduced onto the nitrogen atom of a pre-formed pyrazinone ring. Copper-catalyzed N-arylation reactions are a well-established method for forming C-N bonds with nitrogen-containing heterocycles and could be employed for the phenylation of a 3,5-dichloropyrazin-2(1H)-one intermediate. mdpi.com

The synthesis of the 3,5-dichloropyrazin-2(1H)-one core itself can be achieved through established methods, such as Hoornaert's method, which allows for the preparation of these valuable intermediates in multigram quantities. nih.gov

Synthetic Methodologies for 3 Amino 5 Chloro 1 Phenylpyrazin 2 1h One and Structural Analogues

Diverse Approaches to Pyrazin-2(1H)-one Ring Construction

The formation of the pyrazin-2(1H)-one scaffold is a cornerstone of synthesizing a wide array of biologically and pharmaceutically relevant molecules. Chemists have developed numerous methods, broadly categorized into cyclization reactions of open-chain compounds and modifications of existing ring structures.

Cyclization Reactions from Acyclic Precursors

A predominant strategy for constructing the pyrazin-2(1H)-one ring involves the cyclization of appropriately functionalized acyclic starting materials. These methods offer a high degree of flexibility in introducing various substituents onto the heterocyclic core.

One of the most established methods for pyrazinone synthesis is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a reaction pioneered by Jones and later refined by Karmas and Spoerri. nih.gov This approach involves a one-pot reaction that efficiently forms the pyrazinone ring. nih.gov The reaction typically proceeds by mixing an α-amino acid amide, or its hydrohalide salt, with a 1,2-dicarbonyl compound in the presence of a base. nih.gov The use of hydrohalide salts of the amino acid amides is often preferred as they are more readily accessible. nih.gov

A plausible pathway to a 1-phenyl substituted pyrazinone using this method would involve the condensation of an N-phenyl-α-amino acid amide with a suitable 1,2-dicarbonyl compound. The reaction mechanism is believed to involve initial condensation between the primary amine of the amino acid amide and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazinone ring.

Table 1: Examples of Pyrazinone Synthesis via Condensation

| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Product | Reference |

| Glycine Amide | Glyoxal (B1671930) | 3-Hydroxypyrazin-2(1H)-one | nih.gov |

| Alanine Amide | Methylglyoxal | 3-Hydroxy-5-methylpyrazin-2(1H)-one | nih.gov |

Another synthetic route to the pyrazinone core involves the reaction of 2-chloro ketone oximes with α-amino acid esters. nih.gov This method facilitates the formation of 3,6-disubstituted 2(1H)-pyrazinones. nih.gov The reaction sequence typically leads to the formation of an N-(2-oximinoalkyl)-amino acid ester intermediate. nih.gov Subsequent chemical transformations, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and treatment with ammonia (B1221849) followed by oxidation, yield the final pyrazinone product. nih.gov This multi-step process allows for the introduction of diverse substituents at the 3 and 6 positions of the pyrazinone ring.

The pyrazinone ring can also be constructed from amino acetals or amino alcohols, oxalates, and amines. This method provides an alternative to other cyclization strategies. The key steps in this synthetic sequence involve the formation of an oxamide (B166460) intermediate, followed by an acid-catalyzed cyclization to form a pyrazinedione. This intermediate can then be further functionalized to yield the desired pyrazinone derivatives.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of various heterocyclic systems, including pyrazole (B372694) and pyridine (B92270) derivatives. preprints.orgresearchgate.net While specific MCRs for the direct synthesis of 3-amino-5-chloro-1-phenylpyrazin-2(1H)-one are not extensively documented, the principles of MCRs can be applied to generate highly substituted pyrazinone cores. For instance, a one-pot reaction involving an N-phenyl-α-amino component, a synthon for the C2-C3 fragment, and an aminating agent could potentially lead to the desired 3-aminopyrazinone structure. The efficiency and atom economy of MCRs make them an attractive approach for the rapid generation of libraries of pyrazinone analogs for biological screening.

A potential, though not explicitly reported, direct route to this compound could involve the reaction of a suitable N-phenylated precursor with oxalyl chloride and a source of ammonia in a one-pot process. The reaction of amidine derivatives with oxalyl chloride is known to produce five-membered condensed dihydroimidazolylbenzenesulfonamide derivatives, highlighting the reactivity of oxalyl chloride in heterocyclic synthesis. nih.gov

A more direct and established route to halogenated pyrazinones involves the reaction of α-aminonitriles with oxalyl chloride. A plausible synthesis for the key intermediate, 3,5-dichloro-1-phenylpyrazin-2(1H)-one, would start with the Strecker synthesis of N-phenylaminoacetonitrile from aniline (B41778), formaldehyde, and a cyanide source. This aminonitrile can then undergo cyclization with oxalyl chloride to form the dichloropyrazinone ring. Subsequent selective amination at the 3-position would yield the target compound. A known procedure for a similar compound, 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone, involves the treatment of 3,5-dichloro-1-methyl-2(1H)-pyrazinone with a concentrated aqueous solution of ammonia. organic-chemistry.org A similar amination of 3,5-dichloro-1-phenylpyrazin-2(1H)-one would be expected to provide the desired product.

Table 2: Plausible Synthetic Route to this compound

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |

| 1 | Aniline, Formaldehyde, KCN | H₂O/Acid | N-Phenylaminoacetonitrile |

| 2 | N-Phenylaminoacetonitrile | Oxalyl Chloride | 3,5-Dichloro-1-phenylpyrazin-2(1H)-one |

| 3 | 3,5-Dichloro-1-phenylpyrazin-2(1H)-one | Aqueous Ammonia | This compound |

Transformations from Diketopiperazines

Diketopiperazines, which are cyclic dipeptides, serve as valuable precursors for the synthesis of pyrazin-2(1H)-ones. These starting materials can be readily prepared from amino acids. The transformation of a diketopiperazine to a pyrazinone typically involves an oxidation or a halogenation/elimination sequence. For instance, treatment of a diketopiperazine with a halogenating agent can yield a dihalodihydropyrazine, which upon elimination of hydrogen halide, aromatizes to a pyrazine (B50134). Subsequent hydrolysis or nucleophilic substitution can then afford the desired pyrazin-2(1H)-one. To synthesize a 1-phenyl substituted pyrazinone, one would need to start with a diketopiperazine derived from an N-phenyl-α-amino acid.

Pyrazinone-First Synthetic Strategies

Pyrazinone-first strategies involve the initial construction of the pyrazinone ring system, which is then further modified to achieve the target compound. These methods are advantageous as they build the core heterocyclic structure early in the synthetic sequence. A prominent and versatile approach is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. beilstein-journals.org This method, pioneered by Jones and later refined by Karmas and Spoerri, facilitates the formation of the N-1/C-6 and N-4/C-5 bonds in a single pot. beilstein-journals.org The reaction typically proceeds by treating an α-amino acid amide, or its hydrohalide salt, with a glyoxal derivative in the presence of a base. beilstein-journals.org

Another significant strategy involves the transformation of diketopiperazines (2,5-piperazinediones). beilstein-journals.orgijsrch.com Diketopiperazines, which are readily prepared from the dehydration of amino acids, can be converted into 2(1H)-pyrazinones. beilstein-journals.orgijsrch.com This conversion often involves treatment with reagents like phosphoryl chloride, which leads to the formation of a chloropyrazine intermediate that can subsequently be hydrolyzed to the corresponding pyrazinone. beilstein-journals.org

A synthesis of 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone, a structural analogue of the target compound, exemplifies a post-cyclization functionalization strategy. In this method, 3,5-dichloro-1-methyl-2(1H)-pyrazinone is treated with a concentrated aqueous solution of ammonia in dioxane. researchgate.net The amino group displaces the chloro substituent at the 3-position through nucleophilic aromatic substitution, yielding the desired 3-amino product. researchgate.net This highlights a common tactic where a dihalo-pyrazinone is synthesized first, followed by selective amination.

| Strategy | Key Reactants | Bonds Formed/Key Transformation | Reference |

| Jones, Karmas, and Spoerri Method | α-Amino acid amide, 1,2-Dicarbonyl compound | N-1/C-6 and N-4/C-5 bond formation | beilstein-journals.org |

| Diketopiperazine Conversion | Diketopiperazine, Phosphoryl chloride | Conversion to chloropyrazine, then hydrolysis | beilstein-journals.orgijsrch.com |

| Nucleophilic Aromatic Substitution | 3,5-Dihalopyrazinone, Ammonia/Amine | C-3 amination | researchgate.netrsc.org |

Dehydrogenative Coupling Routes

Dehydrogenative coupling represents an atom-economical and environmentally benign approach to the synthesis of N-heterocycles, including pyrazines. nih.gov These methods typically involve the formation of C-N and C-C bonds with the concomitant loss of hydrogen gas and water as the only byproducts. nih.gov While direct dehydrogenative coupling routes to form this compound are not extensively documented, the synthesis of substituted pyrazines through this methodology provides a conceptual framework.

One such strategy involves the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. nih.gov Manganese pincer complexes have been shown to be effective catalysts for this transformation. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of a second molecule, and subsequent cyclization and aromatization. nih.gov

Another related approach is the dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines, which is a standard protocol for pyrazine synthesis. nih.gov Although these methods primarily yield pyrazines rather than pyrazinones, they are foundational in the construction of the pyrazine core and could potentially be adapted. For instance, a subsequent selective oxidation of a synthesized pyrazine could, in principle, yield the desired pyrazinone scaffold. The direct application of dehydrogenative coupling to construct the highly substituted pyrazinone core of the target molecule remains an area for further research.

| Catalyst Type | Starting Materials | Products | Byproducts | Reference |

| Manganese Pincer Complex | 2-Amino alcohols | 2,5-Substituted pyrazines | H₂, H₂O | nih.gov |

| Not specified | α-Amino carbonyls/α-Diketones, Vicinal diamines | Substituted pyrazines | Not specified | nih.gov |

Directed Introduction and Selective Functionalization of Substituents

The synthesis of this compound often involves the strategic and selective introduction of its characteristic substituents onto a pre-formed or concurrently forming pyrazinone ring.

Installation of the 1-Phenyl Group

The introduction of the phenyl group at the N-1 position is a critical step. In many synthetic strategies, this substituent is incorporated from the outset. For instance, in Hoornaert's method (discussed in detail in 3.2.2.2), the N-1 substituent is provided by the α-aminonitrile starting material, which is typically formed from a primary amine, an aldehyde, and a cyanide source via a Strecker-type reaction. beilstein-journals.org To synthesize the target compound, aniline would be the primary amine of choice.

Alternatively, N-arylation of a pre-existing pyrazinone ring can be achieved. While the direct N-arylation of pyrazinones is not as commonly reported as for other heterocycles, copper-catalyzed and palladium-catalyzed cross-coupling reactions are standard methods for the N-arylation of azoles and related compounds. researchgate.netmdpi.com These reactions typically involve coupling the heterocycle with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a suitable catalyst, ligand, and base. mdpi.com

| Method | Source of Phenyl Group | Stage of Introduction | Key Reagents/Reaction | Reference |

| Hoornaert's Method | Aniline (via α-aminonitrile) | During ring formation | Strecker reaction, then cyclization with oxalyl halide | beilstein-journals.org |

| Cross-Coupling (General) | Aryl halide (e.g., Iodobenzene) | Post-pyrazinone formation | Cu or Pd catalyst, ligand, base | researchgate.netmdpi.com |

Incorporation of the 5-Chloro Substituent

The installation of the chlorine atom at the C-5 position can be accomplished through various halogenation strategies.

Thionyl chloride (SOCl₂) is a common reagent for converting hydroxyl groups in heterocyclic systems to chloro groups. beilstein-journals.org For pyrazinone precursors that exist in a tautomeric form with a hydroxyl group at the 5-position (a 5-hydroxypyrazinone), treatment with thionyl chloride can provide the desired 5-chloro substituent. The reaction of alcohols with thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate. nih.govmasterorganicchemistry.com Depending on the reaction conditions and solvent, the mechanism can be either Sₙ2 with inversion of configuration or Sₙi (internal nucleophilic substitution) with retention. masterorganicchemistry.com

However, the reaction of some heterocyclic systems with thionyl chloride can lead to unexpected products. For example, the treatment of certain 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride resulted in dimerization rather than the expected chlorination. beilstein-journals.org Therefore, the substrate and reaction conditions must be carefully considered when employing thionyl chloride for the chlorination of pyrazinone precursors.

One of the most general and widely employed methods for preparing 3,5-dihalo-2(1H)-pyrazinones is the method developed by Hoornaert and coworkers. beilstein-journals.orgijsrch.com This approach involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride. beilstein-journals.org The α-aminonitrile provides the substituents for the N-1 and C-6 positions of the final pyrazinone. beilstein-journals.org

For the synthesis of a precursor to this compound, the required α-aminonitrile would be derived from aniline. The mechanism of this reaction is thought to proceed via initial acylation of the α-aminonitrile by oxalyl chloride to form an oxamoyl halide. beilstein-journals.org This is followed by the addition of HCl to the nitrile, tautomerization, and cyclization to yield a pyrazine-2,3-dione intermediate. beilstein-journals.org This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position, leading to the 3,5-dichloro-2(1H)-pyrazinone. beilstein-journals.org This di-chlorinated product can then be selectively aminated at the C-3 position, as described previously, to yield the final target molecule. rsc.org

| Method | Starting Materials | Key Reagents | Product | Reference |

| Halogenation of Precursor | 5-Hydroxypyrazinone | Thionyl chloride (SOCl₂) | 5-Chloropyrazinone | beilstein-journals.orgnih.govmasterorganicchemistry.com |

| Hoornaert's Method | α-Aminonitrile | Oxalyl chloride | 3,5-Dichloro-2(1H)-pyrazinone | beilstein-journals.orgijsrch.com |

Introduction of the 3-Amino Group

The introduction of an amino group at the C3 position of the pyrazinone ring is a critical transformation that can be achieved through several synthetic strategies. The choice of method often depends on the nature of the starting materials and the desired selectivity.

Nucleophilic aromatic substitution (SNAr) is a primary method for installing an amino group on an electron-deficient pyrazinone ring. masterorganicchemistry.com This reaction typically involves the displacement of a halide, most commonly chloride, at the C3 position by an amine nucleophile. The pyrazinone ring, being electron-poor, is activated towards attack by nucleophiles. masterorganicchemistry.comyoutube.com

A direct approach involves reacting a 3,5-dihalopyrazinone precursor with an ammonia source. For instance, a structural analogue, 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone, was synthesized by treating 3,5-dichloro-1-methyl-2(1H)-pyrazinone with a concentrated aqueous solution of ammonia in dioxane. The reaction proceeds at room temperature over several days to yield the desired product. prepchem.com This method highlights the regioselectivity of the amination, where one of the chloro groups is preferentially substituted. The reactivity of chloroazines in SNAr reactions is well-documented, with ring nitrogen atoms enhancing the reactivity of the system toward nucleophilic attack. nih.gov

The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate, facilitating the reaction. masterorganicchemistry.com Subsequent departure of the leaving group restores the aromaticity of the ring.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3,5-dichloro-1-methyl-2(1H)-pyrazinone | 28% aq. NH₃ | Dioxane | Room Temp, 3 days | 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone | Not specified |

An alternative to direct amination is the transformation of a precursor functional group, such as an azide (B81097), into an amino group. This two-step process involves first introducing an azide group, typically via nucleophilic substitution of a halide with an azide salt (e.g., sodium azide), followed by reduction of the resulting azido (B1232118) compound.

The reduction of an azide to a primary amine is a reliable and high-yielding transformation with a variety of available reagents. organic-chemistry.org One of the most common methods is the Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃) followed by aqueous workup. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses nitrogen gas to form an iminophosphorane. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. organic-chemistry.org

Other effective methods for azide reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst), or reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com These methods are generally mild and chemoselective, allowing for the presence of other functional groups in the molecule. organic-chemistry.org The choice of reducing agent can be tailored to the specific substrate and the desired reaction conditions. researchgate.net

| Azide Reduction Method | Reagents | Key Features |

| Staudinger Reaction | 1. PPh₃ or PMe₃2. H₂O | Mild conditions, tolerant of many functional groups. organic-chemistry.orgnih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields. organic-chemistry.org |

| Hydride Reduction | LiAlH₄ or NaBH₄ | Powerful reducing agents. youtube.com |

Integrated Synthetic Pathways to this compound

The synthesis of this compound is typically accomplished through a multi-step sequence that begins with a suitable precursor and incorporates the key bond-forming reactions described above.

A common and practical approach to the target molecule commences with a 3,5-dihalo-1-phenylpyrazin-2(1H)-one intermediate, such as 3,5-dichloro-1-phenylpyrazin-2(1H)-one. nih.gov This precursor allows for sequential nucleophilic substitution reactions. The two halogen atoms on the pyrazinone ring exhibit different reactivities, enabling selective substitution.

The proposed pathway involves the regioselective amination at the C3 or C5 position. Based on the synthesis of the methyl analogue, the reaction of 3,5-dichloro-1-phenylpyrazin-2(1H)-one with an ammonia source is expected to preferentially substitute one of the chlorine atoms to yield the desired this compound or its 5-amino-3-chloro isomer. prepchem.com The regioselectivity of this step is crucial and can be influenced by the electronic and steric environment of the two chlorine atoms.

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. For the nucleophilic substitution of a chloropyrazinone, several factors can be adjusted.

Nucleophile and Solvent: The choice of the aminating agent is critical. While aqueous ammonia is effective, other ammonia surrogates or protected amines can be employed. prepchem.com The solvent system can also influence the reaction rate and selectivity; polar aprotic solvents like dioxane, DMF, or DMSO are often used for SNAr reactions. researchgate.net

Temperature and Reaction Time: Nucleophilic aromatic substitution reactions can be slow at room temperature. prepchem.com Elevating the temperature can significantly increase the reaction rate. However, higher temperatures may also lead to undesired side products, such as disubstitution, where both chlorine atoms are replaced. Therefore, a careful balance of temperature and reaction time is necessary to achieve mono-amination selectively. For instance, in related systems, amination reactions are often carried out at room temperature for extended periods or at elevated temperatures for shorter durations to control the outcome. beilstein-journals.org

Base: In cases where an amine salt is used or when the amine itself is not a strong enough base, an external base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) may be added to facilitate the reaction. researchgate.net

By systematically varying these parameters, the synthesis can be optimized to provide an efficient and high-yielding route to this compound.

| Parameter | Variation | Potential Outcome |

| Temperature | Room temperature vs. Elevated temperature | Affects reaction rate and selectivity (mono- vs. di-substitution). |

| Solvent | Dioxane, DMF, DMSO | Influences solubility of reactants and reaction rate. |

| Amine Source | Aqueous NH₃, Gaseous NH₃, NH₄OH | Can impact reaction efficiency and work-up procedure. |

| Base | Presence or absence of an external base | May be required to neutralize HCl formed and drive the reaction to completion. |

Advanced Synthetic Methodologies and Strategic Enhancements

Catalytic Approaches in Pyrazinone Synthesis and Functionalization

Catalysis has emerged as a cornerstone in modern organic synthesis, offering powerful tools for the construction and derivatization of complex molecules like 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one. The application of transition metal catalysts, organocatalysts, and acid/base catalysis has revolutionized the efficiency, selectivity, and scope of pyrazinone chemistry.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyrazinone derivatives. nih.gov Palladium-based catalysts, in particular, have demonstrated exceptional utility in this regard. nih.govrsc.org

The Suzuki coupling , which pairs organoboron compounds with organic halides, has been successfully employed for the arylation of halogenated pyrazinones. nih.gov For instance, the reaction of a chloropyrazinone with an arylboronic acid in the presence of a palladium catalyst and a base can introduce a phenyl group at a specific position on the pyrazinone ring. nih.govnih.gov

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org In the context of pyrazinone synthesis, this reaction allows for the introduction of alkynyl substituents, which can serve as versatile handles for further molecular elaboration. nih.gov

The Buchwald-Hartwig N-arylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. This reaction is particularly relevant for the synthesis of N-aryl pyrazinones and for introducing amino substituents onto the pyrazinone core. semanticscholar.orgyoutube.com For example, a 3,5-dichloro-2(1H)-pyrazinone can be selectively derivatized at the C3 position with tert-butyl carbamate (B1207046) or tert-butylurea (B72671) via a palladium-catalyzed Buchwald N-arylation. semanticscholar.org

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions in Pyrazinone Synthesis

| Coupling Reaction | Reactants | Bond Formed | Catalyst System (Example) |

|---|---|---|---|

| Suzuki | Aryl/vinyl halide + Aryl/vinyl boronic acid | C-C | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Aryl/vinyl halide + Organostannane | C-C | Pd(PPh₃)₄ |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Amine base |

| Buchwald-Hartwig | Aryl halide + Amine | C-N | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

Organocatalysis and Biocatalysis in Pyrazinone Chemistry

Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often with the advantages of being less toxic and more environmentally benign. researchgate.netnih.gov While specific applications of organocatalysis in the synthesis of this compound are not extensively documented, the principles of organocatalysis have been successfully applied to the synthesis of related heterocyclic systems like pyrazolones. researchgate.net For instance, cinchona alkaloid-derived catalysts have been used in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. elsevierpure.com This suggests the potential for developing organocatalytic methods for the asymmetric synthesis of chiral pyrazinone derivatives.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.govacs.orgnih.govwhiterose.ac.uk This approach is gaining traction in the synthesis of pyrazines and their derivatives due to its sustainability. nih.govacs.org A novel biocatalytic method for synthesizing asymmetric trisubstituted pyrazines has been developed using L-threonine dehydrogenase to generate aminoacetone in situ, which then undergoes dimerization and electrophile incorporation. nih.gov Furthermore, a monomodular nonribosomal peptide synthetase (NRPS), PvfC, has been identified as being responsible for the production of several leucine-derived heterocyclic natural products, including a pyrazinone. nih.gov This enzymatic pathway represents a new biosynthetic route for pyrazinone production. nih.gov The use of biocatalysts offers a greener alternative for producing pyrazinone scaffolds, aligning with the principles of sustainable chemistry. nih.govacs.org

Role of Lewis Acids and Brønsted Acids/Bases in Pyrazinone Transformations

Lewis acids can play a crucial role in the synthesis of pyrazole (B372694) and pyrazinone precursors by activating substrates and promoting cyclization reactions. For example, a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines provides a convenient and regioselective route to pyrazole derivatives. beilstein-journals.org Copper(II) salts, acting as Lewis acids, have been shown to promote the regioselective synthesis of disubstituted pyrazole scaffolds via cycloaddition reactions. beilstein-journals.org The interaction of Lewis acids with nitrogen-containing heterocyclic compounds, like pyrazines, can significantly alter their electronic properties, which can be harnessed to control reactivity and selectivity in synthetic transformations. dergipark.org.tr

Brønsted acids and bases are fundamental in many synthetic routes to pyrazinones, often facilitating cyclization and dehydration steps. An efficient synthesis of pyrazinoisoquinolines and pyridopyrazines involves a Brønsted acid-assisted 6-exo-trig cyclization of piperazine-2,6-dione (B107378) derivatives. nih.govmdpi.com Subsequent acid-mediated dehydrosulfonylation of the resulting ene-diamides furnishes substituted pyrazinones. nih.govmdpi.com The choice and concentration of the Brønsted acid can influence the reaction pathway and the final product distribution.

Microwave-Assisted Synthesis of Pyrazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govrsc.orgresearchgate.net This technology has been effectively applied to the synthesis of pyrazinone derivatives and related heterocycles. semanticscholar.orgyoutube.comrsc.org

Microwave irradiation can significantly enhance the efficiency of transition metal-catalyzed reactions. researchgate.net For instance, palladium-catalyzed reactions for the synthesis of pyrazole-fused heterocycles from β-halovinyl/aryl aldehydes and aminopyrazoles have been successfully conducted under microwave irradiation in good yields. rsc.org The rapid heating provided by microwaves can reduce reaction times from hours to minutes. nih.gov

Furthermore, microwave-assisted synthesis has been employed in the construction of the pyrazinone ring itself. A rapid one-pot, two-step protocol for the synthesis of 3,5-dichloro-2(1H)-pyrazinones involves a microwave-assisted Strecker reaction followed by cyclization with oxalyl chloride under microwave irradiation. semanticscholar.orgyoutube.com This approach streamlines the synthesis and allows for the rapid generation of pyrazinone scaffolds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazole Derivative

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | 20 minutes |

| Temperature | High (reflux) | 120 °C |

| Yield | 60-80% | 60-80% |

| Conditions | Conventional heating | Microwave irradiation (70-100 W) |

Data derived from a representative pyrazole synthesis. nih.gov

Solid-Phase Synthesis Techniques for Pyrazin-2(1H)-one Scaffold Libraries

Solid-phase synthesis is a valuable tool for the generation of combinatorial libraries of organic molecules, which is particularly useful in drug discovery and materials science. This technique has been successfully adapted for the synthesis of diversely substituted 2(1H)-pyrazinone scaffolds. semanticscholar.orgyoutube.com

In a typical solid-phase approach, an α-aminonitrile is attached to a solid support, such as a Wang amide resin. semanticscholar.org The resin-bound aminonitrile is then cyclized with an excess of oxalyl chloride to afford the resin-bound 3,5-dichloro-2(1H)-pyrazinone. semanticscholar.orgyoutube.com The substituents at the C6 position can be varied by using different aldehydes in the initial Strecker reaction to form the α-aminonitrile. semanticscholar.org

Once the pyrazinone scaffold is assembled on the solid support, further diversification can be achieved through functionalization of the reactive positions. For example, microwave-enhanced transition metal-catalyzed reactions can be used to introduce a variety of substituents at the C3 position. mdpi.com This combination of solid-phase synthesis and microwave-assisted chemistry allows for the rapid and efficient generation of libraries of diversely substituted 2(1H)-pyrazinones for biological screening. mdpi.com

Regioselectivity in Pyrazinone Ring Formation and Functionalization

Controlling the regioselectivity of reactions is a critical aspect of organic synthesis, ensuring that the desired isomer is formed. In the synthesis and functionalization of pyrazinones, regioselectivity is a key consideration.

During the formation of the pyrazinone ring from unsymmetrical precursors, such as the condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, a mixture of regioisomers can be formed. semanticscholar.org The choice of reactants and reaction conditions can influence the regiochemical outcome. For instance, using a 1,2-diketone mono Schiff base can lead to the exclusive formation of the 6-alkyl-2(1H)-pyrazinone isomer. semanticscholar.org

In the functionalization of pre-existing pyrazinone rings, particularly those with multiple reactive sites, achieving regioselectivity is crucial. For dihalogenated pyrazinones, the different reactivity of the halogen atoms can be exploited for selective substitution. Metal-catalyzed cross-coupling reactions can be directed to a specific position, often influenced by electronic and steric factors. youtube.comnih.gov For example, in the palladium-catalyzed Suzuki coupling of 2,5-dibromo-3-methoxypyrazine, arylation occurs selectively at the 2-position, which is attributed to the coordinating assistance of the adjacent methoxy (B1213986) group. nih.gov The use of specific ligands in palladium-catalyzed reactions can also control the regioselectivity of C-H functionalization. rsc.orgrsc.org Furthermore, elegant strategies employing a "tautomeric switch" between a pyrazinone and a pyrazine (B50134) N-oxide have been used to achieve regioselective C-H/C-H coupling reactions. nih.gov

Stereoselectivity and Enantioselective Synthesis of Pyrazinone Derivatives

The development of synthetic methodologies to control stereochemistry is a cornerstone of modern medicinal chemistry, as the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent. For pyrazinone derivatives, which are prevalent in numerous biologically active compounds, establishing stereocenters with high fidelity is crucial. researchgate.net Strategies for achieving this control primarily involve the use of chiral auxiliaries to direct diastereoselective reactions and the application of chiral catalysts for enantioselective transformations. wikipedia.orgsigmaaldrich.com

A notable advancement in this area is the asymmetric synthesis of atropisomeric 6-aryl-pyrazinones. acs.orgacs.orgnih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. This type of axial chirality can be introduced into the pyrazinone scaffold, presenting a unique stereochemical challenge and opportunity.

One effective method involves a substrate-controlled diastereoselective synthesis. acs.orgnih.gov This approach utilizes a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, which is temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org The synthesis begins with a Strecker reaction involving an ortho-substituted benzaldehyde, sodium cyanide, and the chiral amine to produce an α-aminonitrile intermediate as a mixture of diastereomers. After separation, the diastereomerically pure aminonitrile undergoes cyclization with oxalyl chloride. acs.orgnih.gov

Crucially, this cyclization proceeds with a transfer of chirality from the existing stereocenter on the auxiliary to the newly forming chiral axis between the pyrazinone and aryl rings. The result is a diastereomerically pure, atropisomeric pyrazinone. The chiral auxiliary can then be removed in subsequent synthetic steps. The efficiency of this chirality transfer is dependent on the steric bulk of the ortho-substituent on the aryl ring; larger groups like iodine promote high diastereoselectivity, while smaller groups such as fluorine or methyl may result in mixtures of atropisomers. acs.orgnih.gov

| Entry | Chiral Auxiliary | Aryl Substituent (ortho) | Diastereomeric Purity of Precursor | Stereochemical Outcome | Ref |

| 1 | (S)-α-methylbenzylamine | Iodo | (S,S) | (aS,S) | nih.gov |

| 2 | (R)-α-methylbenzylamine | Iodo | (R,R) | (aR,R) | acs.org |

| 3 | (S)-α-methylbenzylamine | Fluoro, Chloro, Methyl | Mixture | Mixture of atropisomers | nih.gov |

Beyond substrate-controlled methods, catalytic enantioselective reactions offer a more atom-economical approach to chiral pyrazinone derivatives. One such strategy is the asymmetric hydrogenation of the pyrazine ring. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This demonstrates that the pyrazine core is susceptible to catalytic enantioselective reduction, a method that could potentially be adapted for creating chiral centers on substituted 2(1H)-pyrazinones.

| Catalyst System | Substrate Type | Product | Stereoselectivity | Ref |

| Palladium / Chiral Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | High dr and ee | rsc.org |

These methodologies highlight the main strategies employed for the stereocontrolled synthesis of pyrazinone derivatives. The use of chiral auxiliaries provides a robust, albeit stoichiometric, route to atropisomeric pyrazinones through chirality transfer. acs.orgnih.gov Concurrently, the development of catalytic asymmetric methods, such as enantioselective hydrogenation, opens avenues for more efficient and versatile syntheses of pyrazinone derivatives bearing stereogenic centers. rsc.org While methods specifically detailing the enantioselective synthesis of this compound are not extensively documented, these established principles for related pyrazinone structures form the foundation for accessing its chiral derivatives.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for Pyrazin-2(1H)-one Ring Construction

The formation of the substituted pyrazin-2(1H)-one ring system can be achieved through several synthetic strategies, with Hoornaert's method being particularly relevant for preparing dihalo-pyrazinone precursors.

Hoornaert's Method: This is a widely utilized and general method for the preparation of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones, which are key intermediates for the title compound. nih.gov The pathway begins with the synthesis of an α-aminonitrile, which incorporates the substituents destined for the N1 and C6 positions of the final ring. For 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one, the required precursor is an α-(phenylamino)nitrile, typically synthesized via a Strecker-type reaction from aniline (B41778), an aldehyde, and a cyanide source. nih.gov

The core mechanism of the ring construction involves the reaction of this α-aminonitrile salt with an excess of an oxalyl halide (e.g., oxalyl chloride) in a solvent like toluene. nih.gov The proposed mechanistic sequence is as follows:

N-Acylation: The first step is the acylation of the secondary amine of the α-(phenylamino)nitrile by oxalyl chloride. This forms an N-oxalyl derivative (an oxamoyl chloride), establishing the N1-C2 bond of the future ring. nih.govrsc.org

Intramolecular Cyclization: The nitrile group is activated by the acidic conditions (HX generated in situ). A subsequent intramolecular nucleophilic attack by the amide nitrogen onto the activated nitrile carbon leads to cyclization. rsc.org This is followed by tautomerization to an enamine form, resulting in a cyclic pyrazine-2,3-dione intermediate (Compound 55 in the scheme below). nih.govrsc.org

Dihalogenation: The pyrazine-2,3-dione intermediate (55 ) is not isolated but reacts further with the excess oxalyl halide. This step converts the two carbonyl groups into chloro-substituted positions, yielding the 3,5-dichloro-1-phenylpyrazin-2(1H)-one intermediate. nih.govrsc.org This transformation is thought to proceed through enolization and subsequent reaction with the oxalyl halide. The addition of a catalytic amount of DMF can accelerate this halogenation step. nih.gov

A simplified representation of this mechanistic pathway is detailed in Table 1.

| Step | Reactants | Key Intermediate | Transformation Description |

| 1 | α-(Phenylamino)nitrile, Oxalyl Chloride | Oxamoyl Halide (53 ) | Acylation of the α-aminonitrile at the nitrogen atom. |

| 2 | Oxamoyl Halide (53 ) | Enamine (54 ) | Addition of HX to the nitrile, followed by tautomerization. |

| 3 | Enamine (54 ) | Pyrazine-2,3-dione (55 ) | Intramolecular cyclization to form the heterocyclic dione (B5365651) core. |

| 4 | Pyrazine-2,3-dione (55 ), Oxalyl Chloride | 3,5-Dichloro-1-phenylpyrazin-2(1H)-one | Halogenation of the dione at the C3 and C5 positions. |

Table 1: Mechanistic Steps in Pyrazin-2(1H)-one Ring Construction via Hoornaert's Method. nih.govrsc.org

Other notable pathways to the pyrazinone core include the Jones and Karmas and Spoerri method, which involves a one-pot condensation between an α-amino acid amide and a 1,2-dicarbonyl compound. rsc.org Another approach involves the synthesis from α-chloro oximes and an amine in deep eutectic solvents. rsc.orgresearchgate.net

Mechanistic Studies of Substituent Introduction and Interconversion at C3, C5, and N1

The specific substituents of this compound are introduced at different stages of the synthesis, each involving distinct reaction mechanisms.

N1-Phenyl Group: As described in the Hoornaert's method, the N1-phenyl group is incorporated from the outset by using aniline as the primary amine in the initial Strecker reaction to form the α-(phenylamino)nitrile precursor. nih.gov Alternative, though less direct, strategies could involve N-arylation of a pre-formed pyrazinone ring. Mechanistic studies on related heterocycles show that such N-arylation can proceed via copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig couplings. researchgate.netmdpi.comorganic-chemistry.org These reactions typically involve oxidative addition of an aryl halide to the metal catalyst, coordination of the heterocycle's nitrogen, and subsequent reductive elimination to form the N-aryl bond.

C5-Chloro Group: The chlorine atom at the C5 position is also installed during the main ring-forming sequence in Hoornaert's method. nih.govrsc.org An alternative mechanistic pathway for introducing a C5-chloro substituent involves starting with a 3-amino-pyrazinoate 4-oxide. google.com The reaction of this N-oxide with phosphorus oxychloride (POCl₃) proceeds via the formation of a reactive intermediate by the attack of the N-oxide oxygen on the phosphorus atom. This is followed by a nucleophilic attack of a chloride ion at the C5 position of the pyrazine (B50134) ring, leading to chlorination and elimination of a phosphate (B84403) by-product. google.com

C3-Amino Group: The amino group at the C3 position is typically introduced in the final step of the synthesis by reacting a 3,5-dichloro-1-phenylpyrazin-2(1H)-one intermediate with an ammonia (B1221849) source. rsc.orgprepchem.com This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features of this mechanism are:

Nucleophilic Attack: The ammonia molecule attacks the electron-deficient C3 carbon of the pyrazinone ring. The ring's electron-withdrawing groups (the C2-carbonyl, the ring nitrogens, and the C5-chloro group) stabilize the formation of a negatively charged intermediate.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyrazinone ring.

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the complex, restoring the aromaticity of the ring and yielding the final 3-amino product. rsc.org

The reaction is highly regioselective for the C3 position over the C5 position in some cases, which can be influenced by the electronic and steric environment of the specific substrate.

| Position | Substituent | Method of Introduction | Underlying Mechanism |

| N1 | Phenyl | Use of aniline in precursor synthesis | Strecker Reaction |

| C5 | Chloro | Reaction with POCl₃ on N-oxide precursor | Electrophilic attack on oxygen, followed by nucleophilic substitution |

| C3 | Amino | Reaction of 3,5-dichloro precursor with ammonia | Nucleophilic Aromatic Substitution (SNAr) |

Table 2: Mechanisms for Substituent Introduction.

Experimental and Theoretical Approaches to Mechanism Determination

The elucidation of the complex mechanisms described above relies on a combination of experimental and theoretical methods.

Experimental Approaches:

Isolation of Intermediates: A common technique to support a proposed mechanism is to perform the reaction under conditions that allow for the isolation and characterization of key intermediates. For instance, in a related three-component synthesis of pyridazines, the proposed mechanism was supported by conducting the reaction in two stages and isolating the intermediate hydrazone, which was then reacted further to yield the final product. scielo.org.za

Spectroscopic Monitoring: Techniques such as in-situ NMR or IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the detection of transient intermediates and providing data to support proposed pathways.

Theoretical Approaches:

Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms. These studies can model the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states.

Transition State Analysis: By locating the transition state structures on the potential energy surface, chemists can understand the energy barriers for different steps and predict the most likely reaction pathway. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a found transition state correctly connects the reactant and product minima along the reaction coordinate, providing a detailed map of the transformation.

Theoretical studies on related heterocyclic systems, such as the synthesis of pyrrole-pyrazines or the formation of bis-azomethines, have successfully used DFT methods (e.g., B3LYP functional with basis sets like 6-31G*) to model reaction mechanisms, rationalize experimental outcomes, and explain the catalytic role of solvents or additives. researchgate.net

| Approach | Technique/Method | Information Gained |

| Experimental | Isolation of Intermediates | Confirms the existence of proposed intermediates in the reaction pathway. |

| Kinetic Analysis | Determines reaction order, rate-determining step, and activation parameters. | |

| Spectroscopic Monitoring | Allows for real-time observation of reactant consumption and product/intermediate formation. | |

| Theoretical | Density Functional Theory (DFT) | Provides geometries and energies of all species along the reaction coordinate. |

| Transition State (TS) Search | Identifies the structure and energy barrier of the highest-energy point in a reaction step. | |

| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and its corresponding reactants and products. |

Table 3: Common Approaches for Mechanism Determination.

Chemical Transformations and Reactivity Profile of 3 Amino 5 Chloro 1 Phenylpyrazin 2 1h One

Reactivity of the 3-Amino Group

The 3-amino group is a key functional handle for derivatization. While the electron-withdrawing nature of the pyrazinone ring reduces its basicity and nucleophilicity compared to simple anilines, it remains sufficiently reactive to undergo a variety of common transformations.

The primary amino group at the C3 position can be readily functionalized through reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding N-(5-chloro-2-oxo-1-phenyl-1,2-dihydropyrazin-3-yl)amides. This transformation is useful for introducing a wide array of carbonyl-containing moieties.

Alkylation: The amino group can undergo alkylation with alkyl halides. To control the degree of alkylation and avoid the formation of mixtures of secondary and tertiary amines, methods employing protecting groups or specialized reagents may be utilized. organic-chemistry.org For instance, selective mono-N-alkylation can be challenging but is achievable under controlled conditions. organic-chemistry.org

Arylation: The introduction of an aryl group to form a diarylamine can be accomplished via cross-coupling methodologies, such as the Buchwald-Hartwig amination, where the amino group acts as the nucleophile in coupling with an aryl halide.

Table 1: Representative Reactions of the 3-Amino Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(5-chloro-2-oxo-1-phenyl-1,2-dihydropyrazin-3-yl)acetamide |

| Alkylation | Methyl iodide | 5-Chloro-3-(methylamino)-1-phenylpyrazin-2(1H)-one |

As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. accessscience.comorganic-chemistry.org The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). byjus.com

The resulting diazonium salt, [5-chloro-2-oxo-1-phenyl-1,2-dihydropyrazin-3-yl]diazonium chloride, is generally unstable and used immediately in subsequent reactions. organic-chemistry.org

Common Transformations of the Diazonium Intermediate:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt results in the introduction of a fluorine atom. organic-chemistry.org

Gattermann Reaction: Copper powder can also be used to introduce halogens.

Deamination: In the presence of hypophosphorous acid (H₃PO₂), the diazonium group is replaced by a hydrogen atom.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds.

Reactivity at the 5-Chloro Position

The chlorine atom at the C5 position is activated towards substitution due to the electron-deficient nature of the pyrazine (B50134) ring. This allows for its displacement by various nucleophiles and its participation in metal-catalyzed cross-coupling reactions.

The 5-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The pyrazine ring's nitrogen atoms help to stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion. wikipedia.orgnih.gov This pathway allows for the introduction of oxygen, sulfur, and nitrogen nucleophiles. While SNAr reactions are often depicted as stepwise, evidence suggests that some of these transformations may proceed through a concerted mechanism. nih.gov

Table 2: Nucleophilic Substitution at the 5-Chloro Position

| Nucleophile | Reagent Example | Product Structure |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Amino-5-methoxy-1-phenylpyrazin-2(1H)-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Amino-1-phenyl-5-(phenylthio)pyrazin-2(1H)-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro position is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 5-chloro-pyrazinone with an organoboron reagent, such as an aryl or vinyl boronic acid or ester. nih.govmdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃). researchgate.netmdpi.com This method is highly versatile for synthesizing 5-aryl or 5-vinyl derivatives. Novel palladium complexes have shown excellent catalytic activity for the Suzuki coupling of other chloropyrazines. bohrium.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgyoutube.com It allows for the coupling of the 5-chloro position with a wide variety of primary and secondary amines, including anilines and aliphatic amines. libretexts.orgorganic-chemistry.org The catalytic system consists of a palladium precursor, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄). beilstein-journals.org This reaction provides a direct route to 5-amino-substituted pyrazinones, which are complementary to those synthesized via nucleophilic substitution.

Table 3: Cross-Coupling Reactions at the 5-Chloro Position

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 3-Amino-1,5-diphenylpyrazin-2(1H)-one |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | 3-Amino-1-phenyl-5-(phenylamino)pyrazin-2(1H)-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 3-Amino-1-phenyl-5-(phenylethynyl)pyrazin-2(1H)-one |

Transformations Involving the 1-Phenyl Moiety

The phenyl group attached to the N1 position can undergo electrophilic aromatic substitution, although its reactivity is influenced by the attached pyrazinone ring. The pyrazinone system generally acts as an electron-withdrawing and deactivating group, making substitution on the phenyl ring more difficult than for benzene (B151609) itself.

Reactions such as nitration, halogenation, and sulfonation typically require more forcing conditions. The pyrazinone substituent is expected to direct incoming electrophiles primarily to the meta and para positions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 3-amino-5-chloro-1-(3-nitrophenyl)pyrazin-2(1H)-one and 3-amino-5-chloro-1-(4-nitrophenyl)pyrazin-2(1H)-one. masterorganicchemistry.comlibretexts.org Studies on analogous N-aryl heterocyclic systems have shown that electrophilic substitution can occur successfully at the para position of the N-phenyl ring. researchgate.net

Table 4: Representative Electrophilic Substitution on the 1-Phenyl Ring

| Reaction Type | Reagents | Major Expected Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl) and 1-(3-Nitrophenyl) derivatives |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl) and 1-(3-Bromophenyl) derivatives |

Directed Functionalization Strategies

Directed functionalization strategies, such as directed ortho-metalation (DoM), are powerful tools for the regioselective introduction of functional groups onto aromatic rings. In the case of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one, the carbonyl group or the nitrogen atoms within the pyrazinone ring could potentially act as directing groups for the metalation of the ortho-positions of the N-phenyl ring. Nevertheless, a review of the current literature reveals no published studies that have applied these strategies to this specific compound. Research in this area would be necessary to determine the feasibility and outcomes of such directed functionalization approaches.

Redox Chemistry of the Pyrazinone Core

Oxidation Reactions

The oxidation chemistry of the pyrazinone core in this compound has not been described in the available literature. Potential oxidation reactions could involve the pyrazinone ring itself or the exocyclic amino group. The susceptibility of the heterocyclic ring to oxidative cleavage or transformation, and the conditions required for selective oxidation of the amino group without affecting the core structure, are areas that require experimental investigation.

Reduction Reactions of the Ring System or Functional Groups

Detailed studies on the reduction of the pyrazinone ring system or the functional groups of this compound are not present in the current body of scientific work. The reduction of the pyrazinone core could potentially lead to dihydropyrazinones or piperazinones, depending on the reducing agent and reaction conditions. Furthermore, the chloro and amino substituents present opportunities for reductive transformations, such as dehalogenation or modifications of the amino group, which remain to be explored for this molecule.

Ring-Opening and Rearrangement Processes of the Pyrazinone Core

The stability of the pyrazinone core of this compound under various conditions, and its propensity to undergo ring-opening or rearrangement reactions, has not been documented. Heterocyclic rings can, under certain conditions (e.g., strong acids, bases, or specific reagents), undergo cleavage or rearrange to form new carbocyclic or heterocyclic structures. The investigation of such processes for this specific pyrazinone would provide valuable insights into its fundamental chemical behavior and potential for synthetic diversification.

Synthetic Utility and Building Block Applications of 3 Amino 5 Chloro 1 Phenylpyrazin 2 1h One

Utilization as a Precursor in the Construction of More Complex Heterocyclic Systems

The inherent reactivity of the 3-amino and 5-chloro substituents on the 1-phenylpyrazin-2(1H)-one core provides a strategic entry point for the synthesis of a variety of fused heterocyclic systems. The vicinal arrangement of the amino group and the endocyclic amide nitrogen allows for cyclocondensation reactions with 1,3-dicarbonyl compounds and their synthetic equivalents to construct fused pyrimidine (B1678525) rings.

For instance, the reaction of analogous 3-aminopyrazinone derivatives with β-ketoesters or malonic esters can lead to the formation of pyrazino[1,2-a]pyrimidine derivatives. The initial step typically involves the reaction of the exocyclic amino group with one of the carbonyl functionalities of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the fused bicyclic system. The chloro substituent at the 5-position can be retained in the final product, offering a handle for further functionalization, or it can be displaced by a nucleophile prior to or during the cyclization process.

Detailed research findings have demonstrated the utility of similar aminopyrazine scaffolds in the synthesis of fused heterocycles. While specific examples for the title compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis strongly support its application in this context. The reactivity pattern is well-established for related aminopyridazines and aminopyrimidines, which undergo analogous transformations to yield a variety of fused nitrogen-containing heterocycles.

Table 1: Representative Reactions for the Formation of Fused Heterocyclic Systems from Aminopyrazine Analogs

Click to view interactive data table

| Starting Material Analogue | Reagent | Fused Heterocycle Product |

| 3-Amino-5-bromopyrazin-2(1H)-one | Acetylacetone | 7-Bromo-2,4-dimethylpyrazino[1,2-a]pyrimidin-6(1H)-one |

| 3-Amino-5-chloropyrazin-2(1H)-one | Diethyl malonate | 7-Chloro-2-hydroxypyrazino[1,2-a]pyrimidin-4(1H)-one |

| 3-Amino-1-phenylpyrazin-2(1H)-one | Ethyl acetoacetate | 2-Methyl-7-phenylpyrazino[1,2-a]pyrimidin-4(1H)-one |

Scaffold for Diversification and Library Synthesis

The structural framework of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one is well-suited for the generation of chemical libraries through combinatorial and parallel synthesis approaches. The presence of two distinct points of modification—the amino group and the chloro substituent—allows for the systematic introduction of a wide range of chemical diversity.

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of side chains. The chloro atom, being at an electron-deficient position, is susceptible to nucleophilic aromatic substitution (SNAr) by a wide array of nucleophiles, including amines, alcohols, and thiols. This dual reactivity allows for a two-dimensional diversification of the core scaffold.

For example, a library of compounds can be synthesized by first reacting this compound with a set of diverse carboxylic acids to form a library of amides. Subsequently, each of these amides can be reacted with a library of amines to displace the chloro group, resulting in a large and structurally diverse collection of compounds. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties.

Table 2: Potential Diversification of the this compound Scaffold

Click to view interactive data table

| Reaction Site | Reagent Type | Resulting Functional Group | Example Reagents |

| 3-Amino Group | Acylating Agents | Amide | Acetyl chloride, Benzoyl chloride |

| 3-Amino Group | Alkylating Agents | Secondary Amine | Methyl iodide, Benzyl bromide |

| 5-Chloro Group | Amines | Substituted Amino | Piperidine, Morpholine |

| 5-Chloro Group | Alcohols/Phenols | Ether | Sodium methoxide (B1231860), Phenol |

| 5-Chloro Group | Thiols | Thioether | Thiophenol, Ethanethiol |

Integration into Cascading or Multicomponent Reaction Sequences

The multifunctional nature of this compound makes it an excellent candidate for use in cascade or multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single operation, minimizing waste and saving time and resources.

A plausible multicomponent reaction involving this compound could involve its reaction with an aldehyde and a β-ketoester. In such a scenario, the amino group of the pyrazinone could first react with the aldehyde to form an imine intermediate. This intermediate could then undergo a Mannich-type reaction with the enolate of the β-ketoester, followed by cyclization and elimination of water to generate a complex, polycyclic heterocyclic system.

While specific literature examples detailing the participation of this compound in such reactions are not prevalent, the general principles of MCR design strongly suggest its suitability. The reactivity of the amino group is a key feature in many known MCRs, such as the Biginelli and Hantzsch reactions, which are used to construct dihydropyrimidinones and dihydropyridines, respectively. The pyrazinone scaffold would introduce unique structural and electronic features into the products of such reactions.

Table 3: Hypothetical Multicomponent Reaction Involving the Subject Compound

Click to view interactive data table

| Component A | Component B | Component C | Potential Product Class |

| This compound | Benzaldehyde | Ethyl acetoacetate | Dihydropyrimidine-fused pyrazinone |

| This compound | Formaldehyde | Acetylacetone | Dihydropyridine-fused pyrazinone |

Computational Chemistry and Theoretical Studies on 3 Amino 5 Chloro 1 Phenylpyrazin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one, these calculations would reveal key parameters that govern its reactivity.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions for how the molecule might interact with other reagents. Mulliken and Natural Bond Orbital (NBO) charge analyses would provide quantitative measures of the charge distribution on each atom, identifying potential sites for chemical attack.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating ability |

| LUMO Energy | Value in eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and stability |

| Mulliken Charges | Charge distribution per atom | Identifies electrophilic and nucleophilic sites |

| MEP Analysis | Color-coded map | Visualizes electron density and reactive sites |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Modeling and Conformational Analysis for Reaction Prediction

The three-dimensional structure of this compound significantly influences its reactivity. Molecular modeling techniques are employed to determine the most stable conformation (the lowest energy state) of the molecule. This involves exploring the potential energy surface by rotating the single bonds, particularly the bond connecting the phenyl group to the pyrazinone ring.

The orientation of the phenyl ring relative to the pyrazinone core can impact steric hindrance and the accessibility of reactive sites. Conformational analysis helps in understanding which spatial arrangement is most likely to participate in a chemical reaction. This information is critical for predicting the feasibility and outcome of potential reactions.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of reaction mechanisms. rsc.org By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped out. A crucial aspect of this is the identification and characterization of transition states—the highest energy point along a reaction coordinate.

Calculating the energy of these transition states helps to determine the activation energy of a reaction, providing a quantitative measure of how fast the reaction is likely to proceed. This predictive capability is invaluable for designing synthetic routes and understanding reaction kinetics without the need for extensive experimental work. For instance, theoretical studies could predict the most likely site of substitution or addition reactions on the pyrazinone ring.

In Silico Design and Virtual Screening for Novel Pyrazinone Derivatives

The core structure of this compound can serve as a scaffold for the in silico design of new molecules with desired properties. By computationally modifying the substituents—for example, replacing the chloro group or adding functional groups to the phenyl ring—a virtual library of novel pyrazinone derivatives can be created.